N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-14-11-15(2)30(13-21(31)27-17-7-10-20(34-4)19(26)12-17)25(32)22(14)24-28-23(29-35-24)16-5-8-18(33-3)9-6-16/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPGKTYBILDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structural complexity includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as it is known for various pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring is recognized for its role in enhancing lipophilicity and facilitating transmembrane diffusion, which is crucial for drug bioavailability and efficacy .
Biological Activity and Pharmacological Effects
- Antimicrobial Activity : Compounds containing oxadiazole derivatives have shown promising antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains due to their ability to disrupt cellular processes .
- Antiparasitic Activity : The compound's structural similarity to known antimalarial agents suggests potential efficacy against Plasmodium falciparum. Structure-activity relationship studies have demonstrated that modifications in the aromatic substituents can enhance antiplasmodial potency .
- Anticancer Potential : The incorporation of the 1,2,4-oxadiazole moiety has been linked to anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and caspases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiplasmodial | IC50 values in low nanomolar range | |
| Anticancer | Induction of apoptosis |
Case Study: Antiplasmodial Activity
In a study focused on antiplasmodial activity, derivatives of oxadiazoles were synthesized and evaluated. The lead compound exhibited an IC50 value of against the chloroquine-sensitive strain PfNF54, indicating strong antimalarial potential with a selectivity index of 1526 . This highlights the importance of structural modifications in enhancing drug efficacy.
Case Study: Anticancer Mechanism
Another investigation assessed the anticancer effects of oxadiazole derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The study found that these compounds significantly inhibited cell proliferation and triggered apoptotic pathways through the activation of caspase 3 and modulation of p53 expression levels .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of a chloro group, methoxy groups, and an oxadiazole ring indicates potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications impact biological activity. For this compound, variations in substituents on the aromatic rings and the oxadiazole moiety have been systematically explored to optimize potency against specific targets .
Synthesis and Biological Evaluation
A notable study synthesized a series of oxadiazole derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that specific modifications enhanced cytotoxic effects significantly compared to the parent compound .
In Vivo Studies
In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of related compounds in animal models of cancer and infection. These studies often reveal important data regarding bioavailability, half-life, and potential side effects that are critical for further development .
Summary Table of Key Findings
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Analog : N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Difference : Replaces the 4-methoxyphenyl on the oxadiazole with a 4-chlorophenyl .
- Impact: Increased lipophilicity (Cl vs. OMe).
| Feature | Target Compound | 4-Chlorophenyl Analog |
|---|---|---|
| Oxadiazole substituent | 4-Methoxyphenyl | 4-Chlorophenyl |
| LogP (estimated) | ~3.5 | ~4.2 |
| Electronic effect | Electron-donating (OMe) | Electron-withdrawing (Cl) |
Heterocycle Replacement: Oxadiazole vs. Triazole
Key Analog : N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Difference : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole containing a sulfanyl group.
- Impact: Triazole’s additional nitrogen may enhance hydrogen bonding but reduce metabolic stability.
| Feature | Target Compound | Triazole Analog |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Triazole |
| Sulfur presence | No | Yes (sulfanyl group) |
| Metabolic stability | High (oxadiazole resistance) | Moderate (triazole lability) |
Pyridinone Core Modifications
Key Analog: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Difference: Replaces the pyridinone core with a pyrazole ring bearing amino and methylsulfanyl groups.
- Impact: Pyrazole’s smaller size may reduce steric hindrance.
Aromatic Substitution Patterns
Key Analog: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide ()
- Difference: Incorporates a chromeno-pyrimidine system instead of pyridinone-oxadiazole.
- Impact: Extended conjugation may improve UV absorption (relevant for photodegradation studies).
Research Findings and Implications
- Antimicrobial Potential: Compounds with 1,2,4-oxadiazoles (e.g., target compound) are frequently associated with antimicrobial activity due to their ability to disrupt bacterial membranes .
- Metabolic Considerations: The acetamide linker and pyridinone core in the target compound likely enhance metabolic stability compared to triazole or pyrazole derivatives .
Q & A
Q. Validation :
- Intermediate purity : Monitor via TLC/HPLC and confirm by -NMR.
- Key intermediates : Characterize using HRMS and -NMR for regiochemical confirmation .
Basic: Which spectroscopic techniques are critical for structural elucidation, and how are overlapping signals resolved?
Methodological Answer:
- Core techniques :
- Signal resolution :
Basic: What safety precautions are essential during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar acetamide derivatives show acute toxicity) .
- Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the oxadiazole ring .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic fumes (e.g., HCl, NOₓ) .
Advanced: How can low yields in the oxadiazole cyclocondensation step be improved?
Methodological Answer:
Optimization strategies :
Example : Replacing POCl₃ with CDI in DMF increased yields from 45% to 72% in analogous oxadiazole syntheses .
Advanced: How to resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
- Case study : Discrepancies in -NMR chemical shifts of the pyridinone methyl groups.
Advanced: What computational strategies predict biological activity and target interactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) based on the oxadiazole’s electron-deficient π-system .
- QSAR : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to predict antimicrobial IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize in vitro assays .
Advanced: Which in vitro assays are suitable for evaluating antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects .
- Anticancer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
